Boc-3,5-diiodo-L-tyrosine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

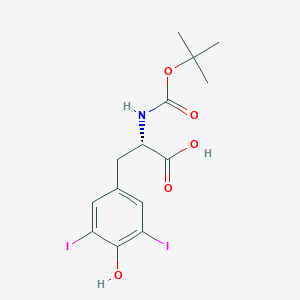

(2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17I2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUIJSMDTYBOLW-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17I2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388347 |

Source

|

| Record name | Boc-3,5-diiodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62129-53-7 |

Source

|

| Record name | Boc-3,5-diiodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-Tyr(3,5-I2)-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Boc-3,5-diiodo-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, experimental protocols, and applications of N-α-tert-Butoxycarbonyl-3,5-diiodo-L-tyrosine (Boc-3,5-diiodo-L-tyrosine). This specialized amino acid derivative is a critical building block in medicinal chemistry, particularly in the development of radiolabeled peptides, targeted therapeutics, and in the study of thyroid hormone analogs.

Core Chemical and Physical Properties

This compound is a derivative of the amino acid L-tyrosine, featuring two iodine atoms on the phenolic ring and a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group. This structure enhances its stability and utility in organic synthesis.[1]

| Property | Value | References |

| IUPAC Name | (2S)-2-[(tert-butoxy)carbonylamino]-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | [2] |

| Synonyms | Boc-3,5-diiodo-Tyr-OH, (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | [1][2] |

| CAS Number | 62129-53-7 | [1][2][3] |

| Molecular Formula | C₁₄H₁₇I₂NO₅ | [1][2][3] |

| Molecular Weight | 533.10 g/mol | [2][4] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 168 - 171 °C | [1][3] |

| Optical Rotation | [α]²⁰/D = +40 ± 1° (c=1 in Dioxane) | [1] |

| Purity | ≥99% | [1][3] |

| Storage | 0 - 8 °C | [1] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively published. However, analysis would typically involve the following techniques, with expected characteristic signals based on its structure and data from related compounds like 3,5-Diiodo-L-tyrosine.[6][7][8]

-

¹H NMR: Expected signals would include those for the Boc group (a singlet around 1.4 ppm), the α- and β-protons of the amino acid backbone, and the aromatic protons on the di-substituted phenyl ring.

-

¹³C NMR: Characteristic peaks would correspond to the carbonyls of the carboxyl and Boc groups, the quaternary carbons of the Boc group, the carbons of the amino acid backbone, and the carbons of the diiodophenyl ring.

-

Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Key absorption bands would indicate the presence of O-H (hydroxyl and carboxylic acid), N-H (carbamate), and C=O (carbamate and carboxylic acid) functional groups.

Experimental Protocols

Synthesis of this compound

The synthesis is typically a two-step process starting from L-tyrosine.

Step 1: Boc Protection of L-Tyrosine This protocol protects the amino group of L-tyrosine to prevent side reactions in the subsequent iodination step.

-

Materials: L-tyrosine, Di-tert-butyl dicarbonate ((Boc)₂O), a suitable base (e.g., sodium hydroxide, potassium carbonate), and a solvent system (e.g., dioxane/water, THF/water).[9][10]

-

Methodology:

-

Dissolve L-tyrosine in an aqueous basic solution, cooling the mixture in an ice bath.

-

Add a solution of (Boc)₂O in an organic solvent (e.g., dioxane) dropwise to the stirred mixture.[9]

-

Allow the reaction to warm to room temperature and stir overnight.

-

After the reaction is complete, perform an aqueous workup. Acidify the aqueous layer with a mild acid (e.g., KHSO₄) to a pH of ~4 to precipitate the product.[9]

-

Extract the product into an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield Boc-L-tyrosine, often as an oil or solid.[9]

-

Step 2: Iodination of Boc-L-Tyrosine This step introduces two iodine atoms onto the phenolic ring at the positions ortho to the hydroxyl group.

-

Materials: Boc-L-tyrosine, an iodinating agent (e.g., Iodine monochloride (ICl) or N-Iodosuccinimide (NIS)), and a suitable solvent.

-

Methodology:

-

Dissolve Boc-L-tyrosine in a suitable solvent.

-

Add the iodinating agent (typically 2 equivalents for di-iodination) to the solution. The reaction may be performed in the presence of a mild base.

-

Stir the reaction at room temperature until completion, monitoring by a technique like TLC or LC-MS.

-

Upon completion, quench the reaction and perform an appropriate aqueous workup.

-

The crude product is then purified.

-

Purification and Analysis

-

Purification: The final product, this compound, is typically purified using column chromatography on silica gel. For highly polar related compounds, ion-exchange chromatography has also been utilized.[11]

-

Analysis: The purity of the final compound is commonly assessed by High-Performance Liquid Chromatography (HPLC).[12][13] The structure and identity are confirmed using NMR spectroscopy and mass spectrometry.

Mandatory Visualizations

Synthesis Workflow

Caption: A two-step synthesis pathway from L-tyrosine.

Application in Solid-Phase Peptide Synthesis (SPPS)

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C14H17I2NO5 | CID 3008358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 62129-53-7 | INDOFINE Chemical Company [indofinechemical.com]

- 4. calpaclab.com [calpaclab.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bmse000327 3,5-Diiodo-L-tyrosine at BMRB [bmrb.io]

- 8. 3,5-Diiodo-L-tyrosine [webbook.nist.gov]

- 9. rsc.org [rsc.org]

- 10. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]

- 11. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

Synthesis of Boc-3,5-diiodo-L-tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-3,5-diiodo-L-tyrosine (Boc-3,5-diiodo-L-tyrosine), a critical building block in the development of iodinated compounds, including radiopharmaceuticals and peptide-based therapeutics. This document details the experimental protocols for the two-step synthesis, presents quantitative data in a structured format, and visualizes the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the protection of the amino group of L-tyrosine with a tert-butoxycarbonyl (Boc) group. The resulting Boc-L-tyrosine is then subjected to electrophilic iodination to introduce two iodine atoms onto the phenolic ring at the 3 and 5 positions.

Technical Guide: Boc-3,5-diiodo-L-tyrosine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of N-tert-butyloxycarbonyl-3,5-diiodo-L-tyrosine (Boc-3,5-diiodo-L-tyrosine), a critical amino acid derivative in pharmaceutical and biochemical research. Its unique structure, featuring a Boc-protecting group and two iodine atoms, makes it an invaluable building block in the synthesis of complex peptides and radiolabeled compounds.

Physicochemical Properties

This compound is a white to off-white solid. Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Weight | 533.1 g/mol - 533.33 g/mol | [1][2] |

| Molecular Formula | C₁₄H₁₇I₂NO₅ | [1][2] |

| CAS Number | 62129-53-7 | [1] |

| Melting Point | 168 - 171 °C | |

| Purity | ≥95% - >99% | [1] |

| Appearance | White to off-white solid | |

| Optical Rotation | [a]²⁰D = +40 ± 1° (c=1 in Dioxane) |

Core Applications and Workflow

This compound serves as a crucial intermediate in several advanced research and development areas. The Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility, facilitating its use in peptide synthesis.[3] The presence of two iodine atoms is pivotal for its application in radiopharmaceuticals and for studying thyroid hormone analogs.[3][4]

The general workflow for the utilization of this compound is depicted below. It begins with the synthesis of the compound itself, which is then often employed in Solid-Phase Peptide Synthesis (SPPS). The resulting iodinated peptides have significant applications in medical imaging and the development of targeted therapeutics.[3]

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from L-tyrosine: 1) Protection of the amino group with a Boc moiety, and 2) Iodination of the aromatic ring.

Step 1: Synthesis of Boc-L-tyrosine

This protocol is adapted from a general procedure for the Boc protection of amino acids.

Materials:

-

L-tyrosine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Potassium carbonate (K₂CO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Potassium bisulfate (KHSO₄) solution, saturated

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Dissolve K₂CO₃ (3.0 equivalents) in a 1:1 mixture of water and dioxane.

-

Cool the solution to 0°C in an ice bath.

-

Add L-tyrosine (1.0 equivalent) to the cooled solution with stirring.

-

Add a solution of Boc₂O (1.0 equivalent) in dioxane.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Add water to the reaction mixture, then acidify to pH 4 by adding a saturated solution of KHSO₄.

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield Boc-L-tyrosine, typically as an oil. This product is often used in the next step without further purification.

Step 2: Synthesis of this compound

This step involves the electrophilic iodination of the activated aromatic ring of Boc-L-tyrosine.

Materials:

-

Boc-L-tyrosine (from Step 1)

-

Iodine monochloride (ICl) or a mixture of Iodine (I₂) and an oxidizing agent (e.g., periodic acid)

-

Methanol or other suitable solvent

-

Sodium hydroxide (NaOH) or other base

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Dissolve Boc-L-tyrosine in a suitable solvent such as methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the iodinating agent (e.g., Iodine monochloride, 2.2 equivalents) dissolved in the same solvent. The reaction is typically performed in the presence of a base to facilitate the reaction.

-

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench any excess iodine with a solution of sodium thiosulfate.

-

Acidify the mixture with dilute HCl to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

This versatile compound is a cornerstone for researchers developing next-generation diagnostic and therapeutic agents. Its applications span from fundamental biochemical studies to advanced drug design, particularly in oncology and endocrinology.[2][5]

References

A Technical Guide to Boc-3,5-diiodo-L-tyrosine: Synthesis, Application, and Biological Significance

CAS Number: 62129-53-7

This technical guide provides an in-depth overview of N-tert-butyloxycarbonyl-3,5-diiodo-L-tyrosine (Boc-3,5-diiodo-L-tyrosine), a specialized amino acid derivative crucial for research and development in peptide chemistry, radiopharmaceuticals, and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Data

This compound is a synthetically modified amino acid where the alpha-amino group of 3,5-diiodo-L-tyrosine is protected by a tert-butyloxycarbonyl (Boc) group. This protection enhances its stability and solubility, making it a versatile building block in complex organic syntheses.[1] Its di-iodinated phenyl ring is a key feature, providing a scaffold for introducing iodine isotopes in radiolabeling or for modulating the biological activity of peptides.

Physicochemical Properties

The key quantitative data for this compound and its corresponding D-isomer are summarized below for easy comparison.

| Property | This compound | Boc-3,5-diiodo-D-tyrosine |

| CAS Number | 62129-53-7[1][2][3] | 214630-08-7[4][5] |

| Molecular Formula | C₁₄H₁₇I₂NO₅[1][2] | C₁₄H₁₇I₂NO₅[4] |

| Molecular Weight | 533.1 g/mol [2][4] | 533.1 g/mol [4] |

| Appearance | White to off-white solid[1] | White to off-white powder |

| Melting Point | 168 - 171 °C[1][3] | 174 - 177 °C |

| Purity | ≥95% to >99%[1][2][3] | ≥95% to ≥99%[4] |

| Optical Rotation | [α]²⁰/D = +40 ± 1° (c=1 in Dioxane)[1] | [α]²⁰/D = -34 ± 2° (c=1.62 in Dioxane) |

| Storage Conditions | 0 - 8 °C[1] | 0 - 8 °C |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative two-step synthesis starting from L-tyrosine. The first step is the Boc protection of the amino group, followed by the iodination of the phenyl ring.

Step 1: Synthesis of N-Boc-L-tyrosine

-

Dissolve L-tyrosine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0°C in an ice bath.

-

Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution to create a basic environment.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in dioxane dropwise to the reaction mixture while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Upon completion, add water and acidify the mixture to pH 4 using a saturated solution of potassium bisulfate (KHSO₄).

-

Extract the product, N-Boc-L-tyrosine, with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the product, which can be used in the next step without further purification.

Step 2: Iodination of N-Boc-L-tyrosine

-

Dissolve N-Boc-L-tyrosine (1.0 eq) in a suitable solvent such as methanol or aqueous ammonia.

-

Add N-Iodosuccinimide (NIS, >2.0 eq) or a solution of iodine (I₂) and an oxidizing agent (e.g., sodium iodide, NaI) to the solution.

-

Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Acidify the solution and extract the product, this compound, with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Protocol 2: Incorporation into a Peptide via Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general cycle for incorporating a this compound residue into a peptide chain using manual Boc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

-

Appropriate resin (e.g., Merrifield or PAM resin) pre-loaded with the C-terminal amino acid.

-

This compound.

-

Dichloromethane (DCM).

-

Trifluoroacetic acid (TFA).

-

Diisopropylethylamine (DIEA).

-

Coupling reagents (e.g., HBTU/HOBt or HATU).

-

N,N-Dimethylformamide (DMF).

Procedure (One Coupling Cycle):

-

Resin Swelling: Swell the peptide-resin in DCM in the reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x) to remove residual acid.

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes to neutralize the resulting trifluoroacetate salt of the terminal amine.

-

Drain the neutralization solution and wash the resin with DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (4.0 eq) and a coupling agent like HBTU (4.0 eq) in DMF.

-

Add DIEA (5.0 eq) to activate the amino acid solution.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours, or until a Kaiser test indicates the reaction is complete (negative result).

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

-

Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle with the subsequent amino acid.

-

Final Cleavage: After the full peptide is synthesized, the N-terminal Boc group is removed, and the peptide is cleaved from the resin using a strong acid like anhydrous hydrogen fluoride (HF) with appropriate scavengers.[6]

Biological Context and Signaling Pathways

While this compound itself is a synthetic precursor, its deprotected form, 3,5-diiodo-L-tyrosine (DIT), is a critical intermediate in the biosynthesis of thyroid hormones.[4][7] This pathway is central to regulating metabolism throughout the body.

Thyroid Hormone Synthesis Pathway

The synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), occurs in the follicular cells of the thyroid gland and is regulated by the Hypothalamic-Pituitary-Thyroid (HPT) axis.[2][8]

-

Iodide Trapping: Follicular cells actively transport iodide ions (I⁻) from the blood into the cytoplasm via the sodium-iodide symporter (NIS).[2][3][9]

-

Thyroglobulin Synthesis: The cells synthesize a large glycoprotein called thyroglobulin (Tg), which is rich in tyrosine residues, and secrete it into the follicular lumen (colloid).[3][9]

-

Iodide Oxidation and Organification: At the apical membrane, the enzyme thyroid peroxidase (TPO) oxidizes iodide to iodine (I⁰).[3] This reactive iodine is then immediately attached to the phenol rings of tyrosine residues on thyroglobulin.[9] This "organification" process forms monoiodotyrosine (MIT) and diiodotyrosine (DIT).[2]

-

Coupling: TPO then catalyzes the coupling of these iodinated tyrosine residues. The coupling of two DIT molecules forms T4, while the coupling of one MIT and one DIT molecule forms T3.[2] These hormones remain part of the thyroglobulin structure stored in the colloid.

-

Secretion: When stimulated by Thyroid-Stimulating Hormone (TSH), the follicular cells endocytose the thyroglobulin from the colloid. Lysosomes fuse with these endosomes, and proteases digest the thyroglobulin, releasing free T3 and T4, which then diffuse into the bloodstream.[3][9]

The entire process is under the control of TSH from the anterior pituitary, which in turn is stimulated by Thyrotropin-Releasing Hormone (TRH) from the hypothalamus.[2][8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. cusabio.com [cusabio.com]

- 3. Thyroid hormones - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chempep.com [chempep.com]

- 7. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Synthesis and Secretion of Thyroid Hormones [vivo.colostate.edu]

Applications of Boc-3,5-diiodo-L-tyrosine in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3,5-diiodo-L-tyrosine is a specialized amino acid derivative that has emerged as a critical building block in modern medicinal chemistry. Its unique structural features, including the bulky iodine atoms and the versatile Boc protecting group, offer a powerful tool for designing and synthesizing novel therapeutic and diagnostic agents. The presence of iodine atoms significantly influences the biological activity, metabolic stability, and conformational properties of peptides and small molecules. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in peptide synthesis, the development of thyroid hormone analogs, anticancer agents, and radiopharmaceuticals.

Core Applications in Medicinal Chemistry

The primary applications of this compound stem from its unique chemical properties:

-

Peptide Synthesis: It serves as a crucial component in the synthesis of peptides with enhanced biological activity and stability. The diiodo-tyrosine moiety can modulate peptide conformation and receptor binding affinity.[1]

-

Radiopharmaceuticals: The iodine atoms can be readily substituted with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I), making it an invaluable precursor for the development of imaging agents for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[2]

-

Thyroid Hormone Analogs: Its structural similarity to thyroid hormones makes it a key starting material for the synthesis of novel thyromimetics and antagonists for studying thyroid hormone function and treating related disorders.[3]

-

Anticancer Drug Development: Derivatives of diiodotyrosine have shown promise as anticancer agents, with research exploring their potential to target specific signaling pathways in cancer cells.[3]

-

Bioconjugation: The reactive nature of the iodinated aromatic ring allows for its use in bioconjugation strategies to link peptides or other molecules to drug delivery systems or imaging agents.[2]

Quantitative Data

The following tables summarize key quantitative data related to this compound and its derivatives.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D |

| This compound | 62129-53-7 | C₁₄H₁₇I₂NO₅ | 533.1 | 168 - 171 | +41° ± 2° (c=1 in Dioxane) |

| Boc-3,5-diiodo-D-tyrosine | 214630-08-7 | C₁₄H₁₇I₂NO₅ | 533.1 | 174 - 177 | -34° ± 2° (c=1.62 in Dioxane) |

| This compound methyl ester | 128781-80-6 | C₁₅H₁₉I₂NO₅ | 547.1 | 117 - 123 | -27° ± 2° (c=1 in DMF) |

Table 2: Synthesis and Radiolabeling Yields

| Reaction | Starting Material | Product | Reagents/Conditions | Yield (%) | Reference |

| Iodination | Boc-L-tyrosine | This compound | I₂, AgNO₃, MeOH | ~65-75 | Based on similar iodination protocols |

| Peptide Coupling | This compound | Diiodotyrosine-containing peptide | SPPS (Boc-strategy) | >90 (per cycle) | General SPPS yields |

| Radiolabeling (Coupling) | [¹²⁵I]diiodo-L-tyrosine | [3,5-¹²⁵I]Diiodo-L-thyroxine | Coupling with 4-hydroxy-3,5-diiodophenylpyruvic acid | ~36 | [4] |

| Radiolabeling (Deiodination) | L-thyroxine labeled in the nonphenolic ring | [3,5-¹²⁵I]Diiodo-L-thyronine | Removal of unlabeled iodine | ~86 | [4] |

Table 3: Biological Activity Data

| Compound/Derivative | Target/Assay | Cell Line | IC₅₀ (µM) | Reference |

| Iodo-chrysin derivative 21 | Antiproliferative activity | SW-579 (Thyroid cancer) | 3.4 | [5] |

| Iodo-chrysin derivative 10 | Antiproliferative activity | TT (Thyroid cancer) | 6.2 | [5] |

| 5-Fluorouracil (control) | Antiproliferative activity | SW-579 (Thyroid cancer) | 59.3 | [5] |

| 5-Fluorouracil (control) | Antiproliferative activity | TT (Thyroid cancer) | 18.4 | [5] |

Experimental Protocols

Synthesis of this compound

This protocol describes the di-iodination of Boc-L-tyrosine.

Materials:

-

Boc-L-tyrosine

-

Iodine (I₂)

-

Silver nitrate (AgNO₃) or Silver sulfate (Ag₂SO₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Sodium thiosulfate (Na₂S₂O₃) solution (10%)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Boc-L-tyrosine in methanol.

-

Add silver nitrate (or silver sulfate) to the solution.

-

Slowly add a solution of iodine in methanol to the reaction mixture at room temperature.

-

Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

-

Filter the reaction mixture to remove the silver iodide precipitate.

-

Evaporate the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.

Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general cycle for Boc-strategy solid-phase peptide synthesis.

Materials:

-

Merrifield resin or other suitable solid support

-

Boc-protected amino acids, including this compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

-

Cleavage cocktail (e.g., HF/anisole or TFA-based cocktail)

-

Cold diethyl ether

Procedure (One Coupling Cycle):

-

Resin Swelling: Swell the resin in DCM or DMF for 30-60 minutes.

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).

-

Treat the resin with a fresh solution of 25-50% TFA in DCM for 20-30 minutes to remove the Boc group.

-

Wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 5-10% DIEA in DCM or DMF for 2 x 2 minutes to neutralize the trifluoroacetate salt.

-

Wash the resin with DCM and then DMF.

-

-

Coupling:

-

In a separate vessel, pre-activate the this compound (or other Boc-amino acid) with a coupling reagent (e.g., HBTU/DIEA in DMF) for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive, recouple.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., anhydrous HF with scavengers like anisole).

-

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Experimental Workflows

Thyroid Hormone Biosynthesis Pathway

The biosynthesis of thyroid hormones, T3 and T4, occurs in the thyroid gland and involves the iodination of tyrosine residues on the thyroglobulin protein. Diiodotyrosine is a key intermediate in this process.

Caption: Biosynthesis of thyroid hormones within the thyroid follicular cell.

Genomic Signaling Pathway of Thyroid Hormone

Thyroid hormones exert their effects primarily through binding to nuclear thyroid hormone receptors (TRs), which act as ligand-inducible transcription factors.

References

The Role of Boc-3,5-diiodo-L-tyrosine in the Advancement of Radiopharmaceuticals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of nuclear medicine, the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications is of paramount importance. A key precursor molecule that has garnered significant attention in this field is N-α-(t-butoxycarbonyl)-3,5-diiodo-L-tyrosine, commonly abbreviated as Boc-3,5-diiodo-L-tyrosine. This specialized amino acid derivative serves as a critical building block for the synthesis of radioiodinated compounds.[1] Its structure, featuring two iodine atoms on the aromatic ring of tyrosine and a Boc protecting group on the amine, makes it an ideal candidate for the incorporation of radioiodine isotopes, such as Iodine-123, Iodine-124, Iodine-125, and Iodine-131.[2][3] The presence of the Boc group enhances its stability and solubility, facilitating its use in peptide synthesis and the development of targeted radiotracers.[1] This guide provides a comprehensive technical overview of the role of this compound in radiopharmaceutical development, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows.

Properties and Synthesis of this compound

This compound is a commercially available compound that serves as a stable precursor for the introduction of radioiodine. The diiodo-tyrosine moiety provides the reactive sites for radioiodination, while the Boc protecting group prevents unwanted side reactions at the amino terminus during synthesis.

A general synthesis approach for this compound involves the di-iodination of Boc-L-tyrosine using an iodinating agent, such as iodine monochloride (ICl) or a mixture of sodium iodide (NaI) and an oxidizing agent. The reaction is typically carried out in a suitable solvent system, and the product can be purified using standard chromatographic techniques.

Radiopharmaceutical Development Workflow

The development of a radiopharmaceutical from a precursor like this compound follows a structured workflow, from initial design to preclinical evaluation. This process ensures the safety and efficacy of the final product.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful development and evaluation of radiopharmaceuticals. Below are representative methodologies for key stages of development.

Protocol 1: Radioiodination using the Iodogen Method

This protocol describes a common method for radioiodinating a tyrosine-containing peptide or molecule.

Materials:

-

Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) coated tubes

-

Peptide or molecule containing a tyrosine or di-iodotyrosine residue

-

Sodium Iodide ([¹²⁵I]NaI or other radioiodine isotope) in 0.1 M NaOH

-

Phosphate buffer (0.5 M, pH 7.5)

-

Sodium metabisulfite solution (0.6 mg/mL)

-

Purification column (e.g., Sephadex G-25)

-

Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system for quality control

Procedure:

-

Prepare Iodogen-coated tubes by dissolving Iodogen in a volatile organic solvent (e.g., dichloromethane), adding it to a reaction vial, and evaporating the solvent under a gentle stream of nitrogen.

-

To the coated tube, add the peptide solution in phosphate buffer.

-

Add the desired amount of radioiodide solution (e.g., [¹²⁵I]NaI).

-

Allow the reaction to proceed at room temperature for 10-15 minutes with gentle agitation.

-

Quench the reaction by transferring the mixture to a new tube containing sodium metabisulfite solution.

-

Purify the radioiodinated product using a size-exclusion chromatography column (e.g., Sephadex G-25) to separate the labeled peptide from free radioiodine and other reactants.

-

Collect fractions and measure the radioactivity to identify the product peak.

-

Determine the radiochemical purity and yield using TLC or HPLC.

Protocol 2: In Vitro Stability Assay

This protocol assesses the stability of the radiolabeled compound in human serum.

Materials:

-

Radiolabeled compound

-

Fresh human serum

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Centrifuge

-

Gamma counter

Procedure:

-

Incubate a known amount of the radiolabeled compound with human serum at 37°C.

-

At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the serum mixture.

-

Precipitate the proteins by adding an equal volume of cold 10% TCA solution.

-

Vortex the mixture and incubate on ice for 10 minutes.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Separate the supernatant (containing free radioiodine) from the pellet (containing the protein-bound radiolabeled compound).

-

Measure the radioactivity in both the supernatant and the pellet using a gamma counter.

-

Calculate the percentage of protein-bound radioactivity at each time point to determine the stability.

Protocol 3: Cellular Uptake Assay

This protocol measures the specific uptake of the radiopharmaceutical in cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HER2-positive breast cancer cells)

-

Cell culture medium and supplements

-

Radiolabeled compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Gamma counter

-

Protein assay kit (e.g., BCA)

Procedure:

-

Seed the cancer cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

-

On the day of the experiment, wash the cells with pre-warmed PBS.

-

Add fresh cell culture medium containing a known concentration of the radiolabeled compound to the wells. For competition experiments, add a blocking agent (e.g., a non-radiolabeled version of the compound or a known ligand for the target receptor) to a subset of wells.

-

Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

-

To stop the uptake, aspirate the radioactive medium and wash the cells three times with ice-cold PBS.

-

Lyse the cells by adding lysis buffer to each well.

-

Collect the cell lysates and measure the radioactivity using a gamma counter.

-

Determine the protein concentration in each lysate using a protein assay.

-

Express the cellular uptake as the percentage of added dose per milligram of protein.

Quantitative Data in Radiopharmaceutical Development

The successful development of a radiopharmaceutical relies on rigorous quantitative analysis at each stage. The following tables summarize key data points for hypothetical radiopharmaceuticals derived from this compound, targeting the HER2 receptor.

Table 1: Radiolabeling and Quality Control Data

| Radiopharmaceutical | Radionuclide | Labeling Method | Radiochemical Yield (%) | Radiochemical Purity (%) |

| [¹²⁵I]Iodo-Tyr-Peptide A | ¹²⁵I | Iodogen | 85 ± 5 | >98 |

| [¹³¹I]Iodo-Tyr-Peptide B | ¹³¹I | Chloramine-T | 78 ± 7 | >97 |

| [¹²⁴I]Iodo-Tyr-Antibody Fragment | ¹²⁴I | Iodogen | 65 ± 8 | >99 |

Table 2: In Vitro Stability and Cellular Uptake

| Radiopharmaceutical | Cell Line | Stability in Serum (24h, % intact) | Cellular Uptake (%ID/mg protein at 1h) |

| [¹²⁵I]Iodo-Tyr-Peptide A | SK-BR-3 (HER2+) | 92 ± 3 | 15.2 ± 1.8 |

| [¹³¹I]Iodo-Tyr-Peptide B | MDA-MB-231 (HER2-) | 89 ± 4 | 1.5 ± 0.3 |

| [¹²⁴I]Iodo-Tyr-Antibody Fragment | BT-474 (HER2+) | 95 ± 2 | 25.6 ± 2.5 |

Table 3: In Vivo Biodistribution in Tumor-Bearing Mice (%ID/g at 4h post-injection)

| Organ/Tissue | [¹²⁵I]Iodo-Tyr-Peptide A (SK-BR-3 Xenograft) | [¹³¹I]Iodo-Tyr-Peptide B (MDA-MB-231 Xenograft) |

| Blood | 1.2 ± 0.2 | 1.5 ± 0.3 |

| Tumor | 10.5 ± 1.5 | 2.1 ± 0.4 |

| Muscle | 0.8 ± 0.1 | 0.9 ± 0.2 |

| Liver | 3.5 ± 0.5 | 4.1 ± 0.6 |

| Kidneys | 2.1 ± 0.4 | 2.5 ± 0.5 |

| Thyroid | 0.5 ± 0.1 | 0.6 ± 0.1 |

Data are presented as mean ± standard deviation. %ID/g = percentage of injected dose per gram of tissue.

Signaling Pathway Visualization

Radiopharmaceuticals derived from this compound are often designed to target specific molecular pathways involved in disease. For instance, a radioiodinated peptide or antibody fragment can be engineered to bind to the Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is overexpressed in certain types of breast cancer. Upon binding, the radiopharmaceutical can be used for imaging the tumor or delivering a therapeutic dose of radiation.

Conclusion

This compound is a cornerstone precursor in the development of novel radioiodinated pharmaceuticals. Its chemical properties allow for efficient and stable incorporation of radioiodine isotopes into a variety of targeting molecules, including peptides and antibody fragments. The methodologies outlined in this guide, coupled with rigorous quantitative analysis, are essential for the successful translation of these promising compounds from the laboratory to the clinic. As our understanding of disease-specific molecular targets continues to grow, the versatility of this compound will undoubtedly contribute to the next generation of precision radiopharmaceuticals for improved diagnosis and therapy.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]

Bioconjugation Strategies Using Boc-3,5-diiodo-L-tyrosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bioconjugation strategies centered around the use of Boc-3,5-diiodo-L-tyrosine. This versatile building block offers a robust platform for the site-specific modification of peptides and other biomolecules through palladium-catalyzed cross-coupling reactions. This document details the core principles, experimental protocols, and quantitative data associated with these advanced bioconjugation techniques.

Introduction: The Role of Diiodotyrosine in Bioconjugation

This compound serves as a key intermediate for introducing a highly reactive handle into a peptide sequence. The two iodine atoms on the tyrosine ring provide orthogonal sites for subsequent functionalization via transition metal-catalyzed reactions.[1] This approach is particularly valuable for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), radiolabeled peptides for imaging, and modified peptides with enhanced therapeutic properties.[1] The Boc (tert-butyloxycarbonyl) protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols.[2]

The primary bioconjugation strategies leveraging diiodotyrosine are the Suzuki-Miyaura and Sonogashira cross-coupling reactions. These palladium-catalyzed methods are favored for their mild reaction conditions, high functional group tolerance, and compatibility with aqueous environments, making them ideal for modifying sensitive biomolecules.[3][4]

Core Bioconjugation Strategies and Reaction Mechanisms

The general workflow for utilizing this compound in bioconjugation involves two key stages:

-

Incorporation into a Peptide Backbone: this compound is incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.[2]

-

Palladium-Catalyzed Cross-Coupling: The diiodotyrosine-containing peptide is then reacted with a coupling partner (a boronic acid/ester for Suzuki-Miyaura or a terminal alkyne for Sonogashira) in the presence of a palladium catalyst.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction forms a carbon-carbon single bond between the iodinated tyrosine residue and a boronic acid or boronate ester.[5] This reaction is highly efficient for creating biaryl linkages, which can be used to introduce fluorescent probes, cytotoxic payloads, or other functionalities.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction.

References

Boc-3,5-diiodo-L-tyrosine as a building block in peptide synthesis

An In-depth Technical Guide to Boc-3,5-diiodo-L-tyrosine as a Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized amino acid derivative that serves as a crucial building block in the synthesis of peptides for pharmaceutical and biochemical research.[1][2] Its unique structure, featuring two iodine atoms on the aromatic ring and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, imparts valuable properties to synthetic peptides.[2][3] The presence of iodine enhances biological activity and stability and makes it suitable for radiolabeling applications in medical imaging.[1][2] This guide provides a comprehensive overview of its properties, its application in solid-phase peptide synthesis (SPPS), and detailed experimental protocols.

Physicochemical Properties

This compound is a white to off-white solid with specific characteristics that are critical for its use in synthesis.[2] A summary of its key properties is presented below.

| Property | Value | Reference |

| CAS Number | 62129-53-7 | [2][4] |

| Molecular Formula | C₁₄H₁₇I₂NO₅ | [2][4] |

| Molecular Weight | 533.33 g/mol | [2][5] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥ 99% (HPLC) | [2][5] |

| Melting Point | 168 - 171 °C | [2] |

| Optical Rotation | [a]²⁰/D = 40 ± 1 ° (c=1 in Dioxane) | [2] |

| Storage Conditions | 0 - 8 °C | [2][5] |

Role and Application in Peptide Synthesis

The incorporation of this compound into peptide chains is a strategic choice for modifying the properties of the final molecule. It is utilized in the synthesis of peptide-based drugs and novel therapeutic agents.[1]

-

Enhanced Biological Activity : The di-iodinated aromatic ring can significantly alter the conformation and binding affinity of peptides to their biological targets.[1] Halogen bonds introduced by the iodine atoms can enhance peptide affinity and selectivity for receptors.[6]

-

Radiolabeling : The iodine atoms provide a site for the introduction of radioactive isotopes (e.g., ¹²⁴I, ¹³¹I), making the resulting peptides valuable as probes for diagnostic imaging techniques like Positron Emission Tomography (PET).[2][7][8]

-

Structural Probe : As a non-canonical amino acid, it serves as a probe to study peptide-protein interactions and the structural requirements for biological activity.

-

Thyroid Hormone Research : Due to its structural similarity to thyroid hormones, it is used in the study of their analogs and metabolic pathways.[1][5][9]

The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function is a cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS). This group is stable under the conditions required for peptide bond formation but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain.[3][10]

However, the bulky nature of both the di-iodo-substituted side chain and the Boc group can introduce significant steric hindrance. This can slow reaction rates and lead to incomplete coupling, necessitating the use of more potent coupling reagents and potentially longer reaction times to achieve high yields.[11]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, incorporation, and purification of peptides containing 3,5-diiodo-L-tyrosine.

Synthesis of this compound

While typically purchased from commercial suppliers, the synthesis of this compound can be achieved from its precursor, Boc-L-tyrosine. A general strategy involves the direct iodination of the electron-rich phenolic ring.

-

Dissolve Boc-L-tyrosine in a suitable solvent mixture.

-

Add an iodinating agent, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent. The reaction is often performed in the presence of a base.

-

A simple method involves iodinating tyrosine with iodine in the presence of sodium iodide in aqueous ethylamine.[12]

-

Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the product by crystallization or column chromatography to yield this compound.

Incorporation into Peptides via Boc-SPPS

This protocol describes the manual incorporation of this compound into a peptide sequence on a solid support using standard Boc/Bzl chemistry.

1. Resin Preparation and N-terminal Boc Deprotection:

-

Start with a suitable resin (e.g., PAM or MBHA resin) pre-loaded with the first C-terminal amino acid.

-

Swell the resin in dichloromethane (DCM) for 30 minutes.

-

To remove the N-terminal Boc group, treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, followed by a second treatment for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3x), isopropanol (2x), and finally with N,N-dimethylformamide (DMF) (3x) to remove residual acid.[11]

-

Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).[11]

-

Wash the resin again with DMF (3x) to prepare for coupling.

2. Coupling of this compound:

-

Due to potential steric hindrance, a potent coupling reagent is recommended.[11] The use of uronium/aminium salts like HATU or HBTU is often more effective than carbodiimides.[11]

-

Activation: In a separate vessel, pre-activate this compound (2-3 equivalents relative to resin loading) with a suitable coupling reagent like HATU (2-2.9 equivalents) and HOBt (2-3 equivalents) in DMF for several minutes.[11]

-

Coupling Reaction: Add DIEA (4-6 equivalents) to the activation mixture and immediately add the solution to the neutralized, deprotected resin.[11]

-

Agitate the reaction vessel at room temperature for 1-4 hours. Longer coupling times may be necessary.[11]

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling with fresh reagents may be required.[11]

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).[11]

3. Peptide Chain Elongation:

-

Repeat the deprotection and coupling cycles for each subsequent amino acid in the desired sequence.

4. Final Cleavage and Deprotection:

-

After the final amino acid has been coupled, perform a final Boc deprotection.

-

Wash the peptide-resin with DCM and dry it under a vacuum.

-

Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (like Bzl ethers on Tyr, if present) using a strong acid cocktail. A common reagent is anhydrous Hydrogen Fluoride (HF) with a scavenger like anisole at 0 °C for 1-2 hours. Alternatively, Trifluoromethanesulfonic acid (TFMSA) can be used.

-

After cleavage, precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide pellet under a vacuum.

Peptide Purification and Analysis

The crude product obtained after synthesis contains the target peptide along with impurities such as truncated or deletion sequences.[13]

1. Purification:

-

The standard and most effective method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[13][14]

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or acetonitrile) and dilute with the initial mobile phase (Solvent A).

-

Use a C18-modified silica stationary phase.[13]

-

Elute the peptide using a gradient of an organic modifier (Solvent B: typically acetonitrile + 0.1% TFA) in an aqueous buffer (Solvent A: typically water + 0.1% TFA).[13]

-

Monitor the elution profile using UV detection at 210–220 nm.[13]

-

Collect fractions corresponding to the main peak of the target peptide.

2. Analysis and Characterization:

-

Analyze the collected fractions by analytical RP-HPLC to confirm purity.

-

Confirm the identity and correct molecular weight of the purified peptide using Mass Spectrometry (e.g., ESI-MS).[14]

-

Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.[13]

Quantitative Data Summary

The efficiency of incorporating this compound can vary based on the peptide sequence and synthesis conditions. The following tables provide typical parameters and expected outcomes to guide optimization.

Table 1: Comparison of Coupling Conditions for Hindered Amino Acids

| Coupling Reagent | Equivalents (AA:Reagent:Base) | Coupling Time | Monitoring | Expected Efficiency |

| DIC/HOBt | 1 : 3 : - | 2 - 4 hours | Kaiser Test | Moderate; may require double coupling[11] |

| HBTU/DIEA | 1 : 2.9 : 6 | 30 - 60 min | Kaiser Test | >95%[14] |

| HATU/DIEA | 1 : 2.9 : 6 | 20 - 45 min | Kaiser Test | >95%; Recommended for hindered residues [11] |

| PyBOP/DIEA | 1 : 3 : 6 | 30 - 90 min | Kaiser Test | >95%[14] |

Table 2: Illustrative Peptide Purification and Yield Data

| Peptide Sequence | Crude Purity (by HPLC) | Purification Method | Final Purity (by HPLC) | Overall Yield |

| Ac-Gly-Tyr(I₂)-Ala-NH₂ | ~65% | Preparative RP-HPLC | >98% | 15-25% |

| H-Phe-Leu-Tyr(I₂)-Gly-NH₂ | ~50% | Preparative RP-HPLC | >98% | 10-20% |

| Ac-Arg-Gly-Tyr(I₂)-Asp-NH₂ | ~60% | Preparative RP-HPLC | >95% | 12-22% |

Note: Yields are highly dependent on the peptide length, sequence, and efficiency of each synthesis and purification step.

Visualizations: Workflows and Mechanisms

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. benchchem.com [benchchem.com]

- 12. 3,5-Diiodo-L-tyrosine dihydrate synthesis - chemicalbook [chemicalbook.com]

- 13. bachem.com [bachem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Boc Protecting Group in Diiodotyrosine Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, characterization, and application of N-Boc-3,5-diiodo-L-tyrosine, a critical building block in peptide synthesis and drug discovery. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group allows for the selective incorporation of the bulky, functionalized diiodotyrosine residue into peptide sequences, which is of significant interest for developing novel therapeutics, radiolabeled tracers, and tools for chemical biology.

Introduction to Boc-Protected Diiodotyrosine

3,5-Diiodo-L-tyrosine (DIT) is a naturally occurring amino acid that serves as a fundamental precursor in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1] In the realm of medicinal chemistry and peptide science, the incorporation of DIT into peptides can impart unique properties, including conformational constraints, increased metabolic stability, and the potential for halogen bonding. Furthermore, the presence of iodine atoms provides a handle for radiolabeling, making DIT-containing peptides valuable in diagnostic imaging.

To successfully incorporate DIT into a growing peptide chain during solid-phase peptide synthesis (SPPS), its α-amino group must be temporarily protected to prevent unwanted side reactions. The Boc group is a cornerstone of one of the two primary SPPS strategies (Boc/Bzl and Fmoc/tBu). It is stable under a range of conditions but can be cleanly removed with moderate acid, typically trifluoroacetic acid (TFA), ensuring the integrity of most other protecting groups used for amino acid side chains.[2]

Synthesis of N-Boc-3,5-diiodo-L-tyrosine

The synthesis of N-Boc-3,5-diiodo-L-tyrosine is most effectively achieved through a two-step process: first, the protection of the α-amino group of L-tyrosine with the Boc anhydride, followed by the regioselective iodination of the aromatic ring.

Experimental Protocols

Protocol 2.1.1: Synthesis of N-Boc-L-tyrosine [3]

-

In a flask, dissolve potassium carbonate (K₂CO₃, 9.12 g, 66.0 mmol) in a 1:1 mixture of deionized water and dioxane (100 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add L-tyrosine (4.00 g, 22.0 mmol) to the cooled solution with stirring.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 4.80 g, 22.0 mmol) in dioxane (30 mL) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

The next day, add deionized water (100 mL) to the mixture.

-

Carefully acidify the solution to pH 4 by the dropwise addition of a saturated aqueous solution of potassium bisulfate (KHSO₄).

-

Extract the product into ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

The product, N-Boc-L-tyrosine, is obtained as a yellow oil and can be used in the next step without further purification.

Protocol 2.1.2: Synthesis of N-Boc-3,5-diiodo-L-tyrosine (Adapted from the iodination of L-tyrosine[4])

-

Dissolve N-Boc-L-tyrosine (e.g., 5.62 g, 20.0 mmol) in dilute aqueous ammonia in a reaction flask and cool the solution to below 5°C in an ice bath.

-

Slowly add a solution of iodine monochloride (ICl, 2.0 equivalents) dropwise to the vigorously stirred reaction mixture. Maintain the temperature below 5°C throughout the addition.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench any excess ICl by adding a small amount of aqueous sodium thiosulfate solution until the characteristic iodine color disappears.

-

Carefully acidify the reaction mixture with dilute hydrochloric acid (HCl) to a pH of approximately 5-6 to precipitate the product.

-

Collect the white to off-white precipitate by filtration.

-

Wash the product thoroughly with cold deionized water and dry under vacuum.

Quantitative Data and Characterization

The following tables summarize the expected quantitative data for the synthesis and the physical properties of the key compounds.

Table 1: Synthesis Reaction Data

| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield | Reference |

| 1 | Boc Protection | L-Tyrosine | (Boc)₂O, K₂CO₃ | Dioxane / H₂O | 94% | [3] |

| 2 | Di-iodination | N-Boc-L-tyrosine | Iodine Monochloride | Aqueous NH₃ | >80% (estimated) | [4] |

Table 2: Physical and Spectroscopic Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]²⁰D (c=1, Dioxane) | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) |

| L-Tyrosine | C₉H₁₁NO₃ | 181.19 | >300 (dec.) | -11.0° (c=5, 5M HCl) | 7.19 (d, 2H), 6.90 (d, 2H), 3.94 (t, 1H), 3.20-3.05 (m, 2H) | 177.0, 157.7, 133.5, 129.5, 118.6, 58.8, 38.3 |

| N-Boc-L-tyrosine | C₁₄H₁₉NO₅ | 281.30 | 133-135 | +3.0° (c=2, Acetic Acid) | 7.03 (d, 2H), 6.70 (d, 2H), 4.28 (m, 1H), 3.04-2.81 (m, 2H), 1.39 (s, 9H) | 174.2, 157.5, 157.4, 131.4, 116.3, 80.7, 57.1, 37.7, 28.6 |

| 3,5-Diiodo-L-tyrosine | C₉H₉I₂NO₃ | 432.98 | 204 (dec.) | N/A | 7.62 (s, 2H), 3.84 (t, 1H), 3.08-2.84 (m, 2H) | 176.7, 155.0 (est.), 142.4, 138.0 (est.), 91.0, 58.8, 36.9 |

| N-Boc-3,5-diiodo-L-tyrosine | C₁₄H₁₇I₂NO₅ | 533.09 | 168-171 | +40.0° ± 1° | ~7.9 (s, 2H), ~4.3 (m, 1H), ~3.1-2.9 (m, 2H), 1.40 (s, 9H) | ~174, ~157, ~155, ~143, ~91, ~81, ~57, ~37, ~28.6 |

*Note: NMR data for L-Tyrosine and 3,5-Diiodo-L-tyrosine are from experimental values in D₂O or DMSO.[1][5][6] Data for N-Boc-L-tyrosine is from experimental values in CD₃OD.[3] Data for the final product, N-Boc-3,5-diiodo-L-tyrosine, is predicted based on the combination of known shifts and supplier data.[7] Actual values may vary based on solvent and experimental conditions.

Application in Solid-Phase Peptide Synthesis (SPPS)

N-Boc-3,5-diiodo-L-tyrosine is a valuable reagent for incorporation into peptides using the Boc/Bzl SPPS strategy. The general cycle involves the selective deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid.

Experimental Protocols

Protocol 3.1.1: N-terminal Boc Deprotection [1][8]

-

Swell the peptide-resin in dichloromethane (DCM).

-

Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

-

Filter the solution.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

Filter and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x) to remove residual acid.

Protocol 3.1.2: Neutralization [1][8]

-

Wash the peptide-resin with N,N-dimethylformamide (DMF) (3x).

-

Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DMF or DCM.

-

Agitate for 5 minutes and filter. Repeat this step.

-

Wash the resin with DMF (3x) to remove excess base.

Protocol 3.1.3: Coupling of N-Boc-3,5-diiodo-L-tyrosine [3][9][10]

Due to the steric bulk of the diiodo-tyrosine side chain, a highly efficient coupling reagent such as HBTU or HATU is recommended to ensure complete reaction.

-

In a separate vessel, pre-activate N-Boc-3,5-diiodo-L-tyrosine (2-4 equivalents relative to resin loading) by dissolving it with an equimolar amount of HBTU (or HATU) in DMF.

-

Add DIEA (2 equivalents relative to the amino acid) to the activation mixture.

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-4 hours. Longer coupling times may be necessary for this sterically hindered residue.[9]

-

Monitor the reaction for the disappearance of free amines using a qualitative method like the Kaiser test.[8] If the test is positive, a second coupling may be required.

-

Once coupling is complete, filter the solution and wash the resin thoroughly with DMF (3-5x) and DCM (3-5x).

Final Cleavage and Deprotection

After the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove any side-chain protecting groups. In the Boc/Bzl strategy, this is typically achieved with strong, anhydrous acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[11] This step must be performed with appropriate safety precautions and specialized equipment. Scavengers (e.g., anisole, p-cresol) are added to the cleavage cocktail to trap reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like tryptophan and methionine.[11]

Biological Context: The Role of Diiodotyrosine

Diiodotyrosine is not merely a synthetic tool; it is a key node in thyroid hormone biosynthesis. Understanding this pathway provides context for the biological relevance of this amino acid and its derivatives. The process occurs in the thyroid gland's follicular cells.

Iodide from the bloodstream is actively transported into the follicle cells and then into the colloid. There, thyroid peroxidase (TPO) oxidizes iodide and incorporates it into tyrosine residues on the thyroglobulin protein, first forming monoiodotyrosine (MIT) and then diiodotyrosine (DIT).[3] TPO then catalyzes the coupling of these precursors: two DIT molecules couple to form T4, and one MIT and one DIT molecule couple to form T3.[1] This biological pathway highlights the fundamental importance of the diiodotyrosine structure in endocrinology.

References

- 1. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Diiodo-L-tyrosine dihydrate(300-39-0) 1H NMR spectrum [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 5. bmse000327 3,5-Diiodo-L-tyrosine at BMRB [bmrb.io]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000158) [hmdb.ca]

- 7. chemimpex.com [chemimpex.com]

- 8. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Iodinated Tyrosines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated tyrosines, principally monoiodotyrosine (MIT) and diiodotyrosine (DIT), are crucial biological molecules primarily known as the direct precursors to the thyroid hormones, triiodothyronine (T3) and thyroxine (T4). Their formation, through the iodination of tyrosine residues on the protein thyroglobulin within the thyroid gland, is a critical step in thyroid hormone biosynthesis.[1] Beyond their role as metabolic intermediates, the unique physicochemical properties imparted by the iodine substituent(s) make them subjects of interest in various fields, including drug development and biochemical research. This technical guide provides a comprehensive overview of the physical and chemical characteristics of MIT and DIT, detailed experimental protocols for their synthesis and analysis, and a visualization of their role in key biological pathways.

Physical and Chemical Characteristics

The introduction of one or two iodine atoms onto the aromatic ring of tyrosine significantly alters its physical and chemical properties. These changes influence its solubility, acidity, and spectral characteristics.

Quantitative Data Summary

The following tables summarize the key quantitative data for L-Monoiodotyrosine and L-Diiodotyrosine for easy comparison.

Table 1: Physical Properties of L-Monoiodotyrosine (MIT) and L-Diiodotyrosine (DIT)

| Property | L-Monoiodotyrosine (MIT) | L-Diiodotyrosine (DIT) |

| Molecular Formula | C₉H₁₀INO₃ | C₉H₉I₂NO₃ |

| Molecular Weight | 307.09 g/mol | 432.98 g/mol [2] |

| Melting Point | 205 °C (decomposes)[3] | ~200-213 °C (decomposes) |

| Solubility in Water | 3 mg/mL[3] | 0.617 mg/mL at 25 °C |

Table 2: Chemical Properties of L-Monoiodotyrosine (MIT) and L-Diiodotyrosine (DIT)

| Property | L-Monoiodotyrosine (MIT) | L-Diiodotyrosine (DIT) |

| pKa₁ (α-carboxyl) | ~2.2 | 2.12 |

| pKa₂ (α-amino) | ~9.2 | 7.82 |

| pKa₃ (phenolic hydroxyl) | ~8.7 | 6.48 |

Table 3: Spectroscopic Data for L-Monoiodotyrosine (MIT) and L-Diiodotyrosine (DIT)

| Spectroscopic Technique | L-Monoiodotyrosine (MIT) | L-Diiodotyrosine (DIT) |

| UV-Vis (λmax) | ~283 nm (at neutral pH) | ~287 nm (at neutral pH) |

| ¹H NMR (indicative shifts) | Aromatic protons: ~6.8-7.7 ppm | Aromatic protons: ~7.9 ppm (singlet) |

| ¹³C NMR (indicative shifts) | C-I: ~85 ppm | C-I: ~80-90 ppm |

| Mass Spectrometry (m/z) | [M+H]⁺: 308 | [M+H]⁺: 434 |

Signaling Pathway: Thyroid Hormone Synthesis

The primary biological role of iodinated tyrosines is as intermediates in the synthesis of thyroid hormones. This process occurs in the thyroid gland and is tightly regulated. The following diagram illustrates the key steps in this pathway.

Caption: Thyroid hormone synthesis pathway.

Experimental Protocols

Synthesis of 3-Iodo-L-tyrosine (MIT)

This protocol describes the direct iodination of L-tyrosine to form 3-iodo-L-tyrosine.

Materials:

-

L-tyrosine

-

Iodine (I₂)

-

Potassium iodide (KI)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve L-tyrosine: In a flask, dissolve L-tyrosine in a dilute solution of sodium hydroxide.

-

Prepare iodinating agent: In a separate beaker, dissolve iodine and potassium iodide in deionized water to form a potassium triiodide (KI₃) solution.

-

Iodination reaction: Slowly add the KI₃ solution to the L-tyrosine solution with constant stirring at room temperature. The reaction progress can be monitored by the disappearance of the iodine color.

-

Neutralization and precipitation: After the reaction is complete, carefully neutralize the solution with dilute hydrochloric acid to precipitate the 3-iodo-L-tyrosine.

-

Isolation and washing: Collect the precipitate by vacuum filtration and wash it with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted iodine.

-

Purification: The crude 3-iodo-L-tyrosine can be purified by recrystallization from a hot aqueous ethanol solution.

Synthesis of 3,5-Diiodo-L-tyrosine (DIT)

This protocol outlines the synthesis of 3,5-diiodo-L-tyrosine by the further iodination of L-tyrosine.

Materials:

-

L-tyrosine

-

Iodine (I₂)

-

Potassium iodide (KI)

-

Ammonia solution

-

Acetic acid

-

Deionized water

Procedure:

-

Dissolve L-tyrosine: Suspend L-tyrosine in deionized water.

-

Prepare iodinating agent: In a separate beaker, dissolve iodine and potassium iodide in a minimal amount of deionized water.

-

Iodination reaction: Add the iodine solution to the tyrosine suspension. Then, slowly add ammonia solution with vigorous stirring until the tyrosine dissolves and the iodine color disappears. The reaction may require gentle warming.

-

Precipitation: Acidify the reaction mixture with acetic acid to precipitate the 3,5-diiodo-L-tyrosine.

-

Isolation and washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

-

Purification: The crude DIT can be purified by recrystallization from a large volume of hot water or dilute acetic acid.

Analysis of Iodinated Tyrosines by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation and quantification of MIT and DIT.

Instrumentation and Columns:

-

A standard HPLC system with a UV detector.

-

A C18 reversed-phase column is commonly used.

Mobile Phase:

-

A gradient elution is typically employed.

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA).

-

Solvent B: Acetonitrile with 0.1% TFA.

-

-

A typical gradient might be from 5% to 50% Solvent B over 20-30 minutes.

Procedure:

-

Sample preparation: Dissolve the iodinated tyrosine sample in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm filter before injection.

-

Injection: Inject a known volume of the sample onto the HPLC column.

-

Detection: Monitor the elution of the compounds using a UV detector, typically at a wavelength of 280 nm.

-

Quantification: The concentration of MIT and DIT can be determined by comparing the peak areas of the sample to those of known standards.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and analysis of iodinated tyrosines.

Caption: Experimental workflow for iodinated tyrosines.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical characteristics of monoiodotyrosine and diiodotyrosine. The presented quantitative data, experimental protocols, and pathway visualizations offer a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of the properties and handling of these fundamental biological molecules is essential for their application in further scientific inquiry and the development of novel therapeutics.

References

discovery and history of Boc-protected amino acids

An In-depth Technical Guide to the Discovery and History of Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The introduction of the tert-butyloxycarbonyl (Boc) protecting group represents a landmark achievement in the field of organic chemistry, particularly in the synthesis of peptides. Its unique properties paved the way for the development of novel synthetic strategies, most notably the advent of solid-phase peptide synthesis (SPPS), which revolutionized the production of peptides for research and therapeutic applications. This guide provides a comprehensive overview of the discovery, history, and core technical principles of Boc-protected amino acids.

Prior to the 1950s, peptide synthesis was a laborious process, often hampered by the limitations of the available amino-protecting groups. The breakthrough came in 1957 when Louis A. Carpino first reported the use of the tert-butyloxycarbonyl group as a means of protecting the amino functionality of amino acids.[1][2] Almost concurrently, George W. Anderson and Arthur C. McGregor detailed its practical application in peptide synthesis.[2][3] The Boc group offered a distinct advantage over its predecessors, such as the benzyloxycarbonyl (Cbz) group, due to its facile cleavage under mild acidic conditions, while remaining stable to a wide range of other reagents.[1][4]

This acid lability of the Boc group, in contrast to the more robust benzyl-based side-chain protecting groups, established a principle of "graduated acid lability."[5] This principle became the cornerstone of a new synthetic strategy that would be masterfully exploited in the years to follow.

The Merrifield Revolution: Boc in Solid-Phase Peptide Synthesis

The true transformative power of Boc-protected amino acids was unleashed with the pioneering work of R. Bruce Merrifield. In a classic 1963 paper, Merrifield introduced the concept of solid-phase peptide synthesis (SPPS), a paradigm shift in the field for which he was later awarded the 1984 Nobel Prize in Chemistry.[6][7][8] SPPS involves anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the sequential addition of amino acids with the growing peptide chain remaining covalently attached to the solid support.[5][8] This innovation dramatically simplified the synthesis process by enabling the removal of excess reagents and byproducts through simple filtration and washing, thereby driving reactions to completion and significantly improving yields.[5]